

General Workflow for Characterization of a Novel Chemical Entity

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Compound of Interest

Compound Name: Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate
CAS No.: 1354952-02-5
Cat. No.: B1423293

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A comprehensive understanding of a new compound requires a multi-faceted approach, beginning with its fundamental chemical and physical properties and extending to its biological interactions.

Part 1: Physicochemical Characterization

The initial step involves a thorough analysis of the compound's physical and chemical properties. This foundational data is crucial for all subsequent experimental design and interpretation.

Table 1: Key Physicochemical Parameters

Property	Description	Importance in Drug Development
Molecular Formula & Weight	The elemental composition and mass of the molecule.	Fundamental for all stoichiometric calculations and purity assessments.
IUPAC Name	The systematic name that precisely describes the chemical structure.	Ensures unambiguous identification and communication.
Melting Point	The temperature at which the solid and liquid phases are in equilibrium.	An indicator of purity and aids in the selection of manufacturing processes.
Boiling Point	The temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.	Relevant for purification techniques like distillation and for assessing volatility.
Solubility	The ability of a substance to dissolve in a solvent.	Critical for formulation development and understanding bioavailability. [1]
pKa	The acid dissociation constant.	Influences the compound's charge at different pH values, affecting absorption, distribution, metabolism, and excretion (ADME).
LogP/LogD	The partition coefficient (octanol/water) and distribution coefficient at a specific pH.	Predicts the lipophilicity of a compound, which is a key factor in membrane permeability and bioavailability.

| Spectral Data (NMR, IR, MS) | Spectroscopic fingerprints of the molecule. | Confirms the chemical structure and is used for quality control.[2] |

Experimental Protocol: Solubility Determination

A robust understanding of a compound's solubility is paramount for its development as a therapeutic agent.

- **Preparation of Solutions:** Prepare a series of saturated solutions of the compound in various pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol).
- **Equilibration:** Agitate the solutions at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Collection and Analysis:** After equilibration, filter the solutions to remove any undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- **Data Interpretation:** The measured concentration represents the solubility of the compound in that specific solvent at that temperature.

Part 2: Biological Activity and Mechanism of Action

Once the fundamental properties are understood, the focus shifts to the compound's interaction with biological systems.

Initial Screening: The compound is typically screened against a panel of biological targets (e.g., enzymes, receptors, cell lines) to identify any potential therapeutic activity.^{[3][4]}

Dose-Response Studies: For any identified "hits," dose-response experiments are conducted to determine the potency (e.g., IC₅₀ or EC₅₀) of the compound.

Mechanism of Action (MoA) Elucidation: This is a critical and often complex phase of research. A variety of experimental techniques are employed to understand how the compound exerts its biological effect. For instance, if a compound shows anti-platelet activity, further studies would investigate its effect on key signaling molecules like cAMP and intracellular calcium.^[5]

Diagram: Generalized Drug Discovery Workflow

Caption: A simplified workflow of the drug discovery and development process.

References

No references are provided as no specific information was found for the requested CAS number.

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Sources

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